Cas no 2091263-85-1 (2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid)

2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid
- SCHEMBL4119473
- EN300-1859903
- 2091263-85-1
-
- Inchi: 1S/C5H8N4O2/c1-2-3(5(10)11)4-6-8-9-7-4/h3H,2H2,1H3,(H,10,11)(H,6,7,8,9)
- InChI Key: IQLCQQXYCNNYFN-UHFFFAOYSA-N
- SMILES: OC(C(C1N=NNN=1)CC)=O
Computed Properties
- Exact Mass: 156.06472551g/mol
- Monoisotopic Mass: 156.06472551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 91.8Ų
2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1859903-5.0g |
2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid |
2091263-85-1 | 5g |
$4143.0 | 2023-06-03 | ||
Enamine | EN300-1859903-0.5g |
2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid |
2091263-85-1 | 0.5g |
$1372.0 | 2023-09-18 | ||
Enamine | EN300-1859903-10.0g |
2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid |
2091263-85-1 | 10g |
$6144.0 | 2023-06-03 | ||
Enamine | EN300-1859903-0.25g |
2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid |
2091263-85-1 | 0.25g |
$1315.0 | 2023-09-18 | ||
Enamine | EN300-1859903-5g |
2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid |
2091263-85-1 | 5g |
$4143.0 | 2023-09-18 | ||
Enamine | EN300-1859903-1g |
2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid |
2091263-85-1 | 1g |
$1429.0 | 2023-09-18 | ||
Enamine | EN300-1859903-2.5g |
2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid |
2091263-85-1 | 2.5g |
$2800.0 | 2023-09-18 | ||
Enamine | EN300-1859903-0.05g |
2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid |
2091263-85-1 | 0.05g |
$1200.0 | 2023-09-18 | ||
Enamine | EN300-1859903-0.1g |
2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid |
2091263-85-1 | 0.1g |
$1257.0 | 2023-09-18 | ||
Enamine | EN300-1859903-1.0g |
2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid |
2091263-85-1 | 1g |
$1429.0 | 2023-06-03 |
2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid Related Literature
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
Additional information on 2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid
Recent Advances in the Study of 2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid (CAS: 2091263-85-1)
The compound 2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid (CAS: 2091263-85-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential use in drug development.
Recent studies have highlighted the versatility of 2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid as a building block in the synthesis of novel heterocyclic compounds. Its tetrazole moiety, known for its bioisosteric properties, can mimic carboxylic acids, making it a valuable scaffold in drug design. Researchers have successfully incorporated this compound into various pharmacophores, demonstrating its potential in targeting enzymes and receptors involved in inflammatory and metabolic diseases.
One of the key advancements in the study of this compound is its role as an intermediate in the synthesis of angiotensin II receptor antagonists. The tetrazole ring in 2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid has been shown to enhance binding affinity to the AT1 receptor, which is critical in the regulation of blood pressure. This finding opens new avenues for the development of antihypertensive agents with improved efficacy and reduced side effects.
In addition to its cardiovascular applications, recent research has explored the antimicrobial properties of derivatives of 2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid. Preliminary studies indicate that these compounds exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve inhibition of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways.
The synthesis of 2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid has also seen notable improvements. Recent methodologies have focused on green chemistry approaches, utilizing catalytic systems that minimize the use of hazardous reagents and reduce waste generation. These advancements not only enhance the sustainability of the synthesis process but also improve the scalability of production for industrial applications.
Despite these promising developments, challenges remain in the optimization of the pharmacokinetic properties of 2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid derivatives. Issues such as poor bioavailability and metabolic instability need to be addressed through structural modifications and formulation strategies. Ongoing research is exploring the use of prodrug approaches and nanotechnology-based delivery systems to overcome these limitations.
In conclusion, 2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid (CAS: 2091263-85-1) represents a promising scaffold in medicinal chemistry with diverse therapeutic potential. Continued research into its biological activities and synthetic methodologies will be crucial for unlocking its full potential in drug discovery and development. The integration of computational modeling and high-throughput screening techniques is expected to further accelerate progress in this field.
2091263-85-1 (2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid) Related Products
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 1189426-16-1(Sulfadiazine-13C6)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)




